n-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1h-pyrazol-5-yl]adamantane-1-carboxamide
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Overview
Description
n-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1h-pyrazol-5-yl]adamantane-1-carboxamide is a complex organic compound that features a unique combination of adamantane, pyrazole, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1h-pyrazol-5-yl]adamantane-1-carboxamide typically involves multi-step organic synthesis. The key steps may include:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with diketones.
Synthesis of the pyrimidine ring: This involves the condensation of urea or its derivatives with β-dicarbonyl compounds.
Coupling of the adamantane moiety: This step often requires the use of coupling reagents such as EDCI or DCC to form the amide bond between the adamantane carboxylic acid and the pyrazole-pyrimidine intermediate.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
n-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1h-pyrazol-5-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts or bases to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
Chemistry
In chemistry, n-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1h-pyrazol-5-yl]adamantane-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a potential therapeutic agent. Its structural features suggest it might interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It might also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of n-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1h-pyrazol-5-yl]adamantane-1-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: The compound might inhibit or activate specific enzymes or receptors, leading to a biological effect.
Interference with nucleic acids: It could interact with DNA or RNA, affecting gene expression or replication.
Modulation of signaling pathways: The compound might influence cellular signaling pathways, altering cell behavior and function.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to n-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1h-pyrazol-5-yl]adamantane-1-carboxamide include other adamantane derivatives, pyrazole derivatives, and pyrimidine derivatives. Examples include:
Amantadine: An antiviral and antiparkinsonian drug.
Rimantadine: Another antiviral drug.
Pyrazole-based inhibitors: Used in various therapeutic applications.
Pyrimidine-based drugs: Such as 5-fluorouracil, used in cancer treatment.
Uniqueness
The uniqueness of this compound lies in its combination of structural features from adamantane, pyrazole, and pyrimidine. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]adamantane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-11-4-17(26(25-11)20-22-13(3)12(2)18(27)24-20)23-19(28)21-8-14-5-15(9-21)7-16(6-14)10-21/h4,14-16H,5-10H2,1-3H3,(H,23,28)(H,22,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBAUHRVPHAGHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C23CC4CC(C2)CC(C4)C3)C5=NC(=C(C(=O)N5)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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